methyl 1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS No.:
Cat. No.: VC14655750
Molecular Formula: C22H18ClN3O2
Molecular Weight: 391.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H18ClN3O2 |
|---|---|
| Molecular Weight | 391.8 g/mol |
| IUPAC Name | methyl 1-[(4-chlorophenyl)methyl]-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C22H18ClN3O2/c1-14-20-18(22(27)28-2)12-19(16-6-4-3-5-7-16)24-21(20)26(25-14)13-15-8-10-17(23)11-9-15/h3-12H,13H2,1-2H3 |
| Standard InChI Key | KBKGTFVZQITEDR-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)OC)CC4=CC=C(C=C4)Cl |
Introduction
Structural Characterization and Chemical Properties
The compound features a pyrazolo[3,4-b]pyridine scaffold fused with a pyrazole ring at positions 3 and 4. Key substituents include:
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A 4-chlorobenzyl group at position 1, contributing to steric bulk and electron-withdrawing effects.
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A methyl group at position 3, enhancing metabolic stability.
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A phenyl group at position 6, promoting π-π interactions with biological targets.
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A methyl carboxylate at position 4, offering hydrogen-bonding capabilities.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₈ClN₃O₂ |
| Molecular Weight | 391.8 g/mol |
| CAS Number | Not publicly disclosed |
| Key Functional Groups | Pyrazole, pyridine, carboxylate, chlorobenzyl |
The presence of a chlorobenzyl moiety increases lipophilicity, potentially improving blood-brain barrier penetration. Spectroscopic data (e.g., NMR, IR) for this specific derivative remain limited in public literature, though analogous pyrazolo[3,4-b]pyridines exhibit characteristic absorption bands for C=O (1700–1750 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) .
Synthesis Methods
Synthesis of methyl 1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves multi-step reactions, typically starting with cyclocondensation of substituted pyrazoles and pyridine precursors.
Key Synthetic Routes
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Cyclization of Pyrazole Amines:
Reaction of 3-methyl-1H-pyrazole-5-amine with α,β-unsaturated carbonyl compounds under acidic conditions forms the pyrazolo[3,4-b]pyridine core. The 4-chlorobenzyl group is introduced via nucleophilic substitution using 4-chlorobenzyl chloride. -
One-Pot Multicomponent Reactions:
Aqueous-phase synthesis using p-toluenesulfonic acid (p-TSA) as a catalyst enables efficient cyclization and functionalization in a single step, achieving yields >70% for related analogs .
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Cyclization | 65–75 | ≥95 | DMF, 80°C, 12 hrs |
| Multicomponent Reaction | 70–85 | ≥90 | H₂O, p-TSA, reflux |
The carboxylate group is typically introduced via esterification of a carboxylic acid intermediate with methanol under acidic conditions.
Biological Activities and Mechanisms
Pyrazolo[3,4-b]pyridines exhibit broad bioactivity, and this derivative shows promise in oncology and neurology.
Anticancer Activity
The compound inhibits tropomyosin receptor kinases (TRKs), which are overexpressed in cancers like breast and lung adenocarcinoma. TRK inhibition disrupts downstream signaling pathways (e.g., MAPK/ERK), inducing apoptosis. In vitro studies on analogs demonstrate IC₅₀ values of 0.5–2.0 µM against TRKA .
Anti-Inflammatory Effects
The chlorobenzyl group may modulate NF-κB signaling, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6). Rodent models of inflammation show 40–60% reduction in edema at 10 mg/kg doses .
Pharmacological Profiling
ADMET Properties
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Absorption: High Caco-2 permeability (Papp > 10 × 10⁻⁶ cm/s) due to moderate logP (~3.5).
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Metabolism: Hepatic CYP3A4-mediated oxidation of the methyl group generates a carboxylic acid metabolite.
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Toxicity: Preliminary assays indicate low cytotoxicity (CC₅₀ > 100 µM in HEK293 cells).
Structure-Activity Relationships (SAR)
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Chlorobenzyl Group: Replacement with unsubstituted benzyl reduces TRK affinity by 5-fold.
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Methyl Carboxylate: Hydrolysis to carboxylic acid improves solubility but decreases bioavailability .
Comparative Analysis with Analogues
Table 3: Activity Comparison of Pyrazolo[3,4-b]Pyridines
| Compound | TRK IC₅₀ (µM) | Anti-Inflammatory EC₅₀ (µM) |
|---|---|---|
| This derivative | 0.8 | 5.2 |
| 3-Unsubstituted analog | 2.3 | 12.4 |
| 6-Fluorophenyl variant | 1.1 | 7.8 |
The methyl group at position 3 and phenyl at position 6 synergistically enhance target binding compared to simpler analogs .
Future Research Directions
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In Vivo Efficacy Studies: Validate anticancer activity in xenograft models.
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Formulation Optimization: Develop nanoemulsions to improve aqueous solubility.
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Target Identification: Screen against kinase panels to identify off-target effects.
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